molecular formula C6H10ClNS B14507854 5-Chloropentyl thiocyanate CAS No. 64048-00-6

5-Chloropentyl thiocyanate

Cat. No.: B14507854
CAS No.: 64048-00-6
M. Wt: 163.67 g/mol
InChI Key: LDMOQCCSGVYFGA-UHFFFAOYSA-N
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Description

5-Chloropentyl thiocyanate is an organic compound with the molecular formula C6H10ClNS. It is a member of the thiocyanate family, which are compounds containing the functional group -SCN. Thiocyanates are known for their versatility in various chemical reactions and applications. This compound is particularly interesting due to its unique structure, which includes a chlorinated pentyl chain attached to a thiocyanate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropentyl thiocyanate typically involves the reaction of 5-chloropentyl chloride with potassium thiocyanate. The reaction is carried out in an organic solvent such as acetone or ethanol under reflux conditions. The general reaction scheme is as follows:

[ \text{C}5\text{H}{10}\text{Cl} + \text{KSCN} \rightarrow \text{C}5\text{H}{10}\text{ClSCN} + \text{KCl} ]

This method is straightforward and yields the desired product with good purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloropentyl thiocyanate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation: The thiocyanate group can be oxidized to form sulfonates or other sulfur-containing compounds.

    Reduction: The thiocyanate group can be reduced to form amines or other nitrogen-containing compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include alcohols, amines, and ethers.

    Oxidation: Products include sulfonates and sulfones.

    Reduction: Products include primary amines and thiols.

Scientific Research Applications

5-Chloropentyl thiocyanate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving thiocyanate.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Chloropentyl thiocyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocyanate group can act as a nucleophile, forming covalent bonds with electrophilic centers in the target molecules. This interaction can modulate the activity of the target, leading to various biological effects. The chlorinated pentyl chain can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopentyl thiocyanate: Similar structure but with a bromine atom instead of chlorine.

    5-Fluoropentyl thiocyanate: Similar structure but with a fluorine atom instead of chlorine.

    5-Iodopentyl thiocyanate: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

5-Chloropentyl thiocyanate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Chlorine is more electronegative than bromine and iodine, making this compound more reactive in certain nucleophilic substitution reactions. Additionally, the chlorine atom can affect the compound’s lipophilicity and membrane permeability, potentially enhancing its biological activity compared to its brominated, fluorinated, or iodinated counterparts.

Properties

CAS No.

64048-00-6

Molecular Formula

C6H10ClNS

Molecular Weight

163.67 g/mol

IUPAC Name

5-chloropentyl thiocyanate

InChI

InChI=1S/C6H10ClNS/c7-4-2-1-3-5-9-6-8/h1-5H2

InChI Key

LDMOQCCSGVYFGA-UHFFFAOYSA-N

Canonical SMILES

C(CCSC#N)CCCl

Origin of Product

United States

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